Cas no 860612-40-4 (2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one)
2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one
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2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E173115-0.5mg |
2-[(E)-(3-Phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E173115-1mg |
2-[(E)-(3-Phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | 1mg |
$ 80.00 | 2022-06-05 | ||
| TRC | E173115-2.5mg |
2-[(E)-(3-Phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894897-1g |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI77369-1mg |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI77369-5mg |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI77369-10mg |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI77369-500mg |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI77369-1g |
(2E)-2-{[(3-phenoxyphenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one |
860612-40-4 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| abcr | AB578663-500mg |
2-[(E)-(3-Phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |
860612-40-4 | 500mg |
€678.60 | 2025-04-16 |
2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one
Professional Introduction to 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS No. 860612-40-4)
2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one, identified by its CAS number 860612-40-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of carbazole derivatives, which are known for their broad spectrum of biological activities and potential applications in drug development. The presence of a phenoxyanilino group and a chalcone-like structure imparts unique electronic and steric properties to the compound, making it a promising candidate for further investigation.
The chemical structure of 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one consists of a central carbazole core substituted with a tetrahydropyranone moiety. The (E)-configuration of the chalcone unit suggests a specific spatial arrangement of the phenolic and anilino groups, which can influence its interactions with biological targets. This structural feature is particularly relevant in the context of drug design, where precise molecular geometry often determines binding affinity and efficacy.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies utilizing molecular docking simulations have shown that 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one exhibits potential binding interactions with various enzymes and receptors implicated in metabolic disorders and inflammatory pathways. These findings align with the growing interest in carbazole derivatives as modulators of key biological processes.
In the realm of medicinal chemistry, the synthesis of 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been optimized to enhance yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. Such approaches not only streamline the production process but also allow for structural modifications that can fine-tune biological activity.
One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. Preliminary in vitro studies have indicated that derivatives of carbazole exhibit neuroprotective effects by mitigating oxidative stress and inhibiting the aggregation of misfolded proteins associated with neurodegenerative diseases. The phenoxyanilino substituent in 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one may further enhance these properties by improving blood-brain barrier penetration.
The pharmacological profile of 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one has been explored through a series of cell-based assays. These studies have revealed notable anti-inflammatory and antioxidant activities, suggesting its utility in conditions characterized by chronic inflammation and oxidative damage. Additionally, preliminary data suggest that this compound may exhibit anticancer properties by interfering with critical signaling pathways involved in cell proliferation and survival.
From a regulatory perspective, the development of novel pharmaceutical compounds like 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one must adhere to stringent safety and efficacy standards. Current research is focused on optimizing dosing regimens and evaluating long-term toxicity profiles through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate this process while ensuring patient safety.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. AI-driven platforms can predict molecular properties with high accuracy, reducing the time required for experimental validation. In the case of 2-(E)-(3-Phenoxyanilino)methylidene-2,3,4,9-tetrahydro-1H-carbazol-1-one, AI tools have been instrumental in identifying promising analogs with enhanced pharmacological activity.
Future directions for research on CAS No. 860612-40-4 include exploring its potential as a scaffold for next-generation therapeutics. By leveraging structure-based drug design principles and high-throughput screening techniques, scientists aim to identify modifications that can improve therapeutic index while minimizing side effects. This approach is particularly relevant given the increasing demand for personalized medicine solutions.
The economic impact of developing novel compounds like 2-(E)-(3-phenoxyanilino)methylidene - - - - - - - - - - - -tetrahydro - - - - - - 1H-carbazolone is also noteworthy . Pharmaceutical innovations not only contribute to improved patient outcomes but also drive industrial growth by creating new markets for therapeutic agents . Investments in research and development are crucial for sustaining this momentum , ensuring that breakthroughs such as those related to this carbazole derivative translate into tangible benefits for society . p > < p > As our understanding deepens , it becomes increasingly clear that molecules such as CAS No . 860612 40 4 hold significant promise across multiple therapeutic domains . The synergistic combination of traditional organic synthesis techniques with cutting-edge computational methods will be pivotal in unlocking their full potential . By continuing to explore these complex structures , we can pave the way for innovative treatments that address some of today's most pressing medical challenges . p > article > response >
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